molecular formula C28H40O6 B1581455 Withaferin A, dihydro- CAS No. 5589-41-3

Withaferin A, dihydro-

カタログ番号: B1581455
CAS番号: 5589-41-3
分子量: 472.6 g/mol
InChIキー: YRXCLNDPESBJHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Anti-Cancer Activity

Dihydro-Withaferin A exhibits notable anti-cancer properties, albeit with different mechanisms compared to its parent compound, Withaferin A.

  • Mechanism of Action : Dihydro-Withaferin A has been shown to lack cytotoxicity towards normal cells while promoting their survival under stress conditions. It activates pro-survival signaling pathways such as pAkt/MAPK, which helps protect normal cells from oxidative and chemical stresses .
  • Cancer Cell Effects : In contrast, Withaferin A induces oxidative stress in cancer cells, leading to apoptosis and reduced cell viability. Studies have demonstrated that dihydro-Withaferin A does not exhibit the same level of cytotoxicity as Withaferin A but is effective in enhancing the efficacy of conventional chemotherapeutics when used in combination .

Neuroprotective Effects

Research indicates that dihydro-Withaferin A may also possess neuroprotective properties. It has been shown to mitigate neuroinflammation and promote cognitive function in models of mild cognitive impairment . This suggests potential applications in treating neurodegenerative diseases.

Comparative Efficacy

A comparative analysis between Withaferin A and dihydro-Withaferin A reveals distinct profiles:

PropertyWithaferin ADihydro-Withaferin A
CytotoxicityHigh against cancer cellsLow; protects normal cells
MechanismInduces oxidative stressActivates pro-survival pathways
ApplicationsCancer therapyNeuroprotection, adjunct therapy
Combination Therapy EfficacyEnhances effects with chemotherapeuticsSynergistic effects with lower toxicity

Cancer Treatment Studies

Several studies have documented the effectiveness of dihydro-Withaferin A in cancer treatment:

  • In vitro studies indicate that dihydro-Withaferin A does not promote metastasis while enhancing the sensitivity of cancer cells to chemotherapeutic agents .
  • Clinical trials exploring the use of Withania somnifera extracts containing both Withaferin A and dihydro-Withaferin A have shown promise in improving outcomes for patients with various cancers, including breast and prostate cancers .

Neuroprotective Studies

Research has also focused on the neuroprotective effects of dihydro-Withaferin A:

  • Animal models indicate improvements in cognitive function following treatment with dihydro-Withaferin A, suggesting its potential application in neurodegenerative diseases like Alzheimer’s .

生物活性

Withaferin A, a withanolide derived from the medicinal plant Withania somnifera (commonly known as Ashwagandha), has garnered significant attention for its diverse biological activities, particularly in cancer research. The compound is known for its pleiotropic effects, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of dihydro-Withaferin A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Withaferin A and Dihydro-Withaferin A

Withaferin A has been extensively studied for its anticancer properties. The dihydro form, specifically 2,3-dihydro-3β-methoxy Withaferin A (3βmWi-A), has been investigated for its distinct biological activities compared to its parent compound. While Withaferin A exhibits significant cytotoxicity against various cancer cell lines, 3βmWi-A has shown a different profile regarding its biological effects.

Anticancer Activity

  • Cell Cycle Arrest : Withaferin A induces cell cycle arrest in multiple cancer types by modulating key regulatory proteins. For instance, it upregulates p21 and downregulates cyclins B1 and E2, leading to G2/M phase arrest in prostate cancer cells .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of the p53 pathway and increases in reactive oxygen species (ROS) levels. In cervical cancer cells, Withaferin A treatment led to increased p53 accumulation and decreased expression of HPV oncogenes .
  • Inhibition of Metastasis : While Withaferin A has demonstrated anti-metastatic properties by inhibiting the expression of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), dihydro-Withaferin A lacks these effects and does not exhibit cytotoxicity at higher concentrations .

Anti-Inflammatory and Antioxidant Effects

Withaferin A exhibits potent anti-inflammatory properties by suppressing pro-inflammatory cytokines and pathways such as NF-κB. It has been shown to enhance antioxidant defenses in various models of oxidative stress . Dihydro-Withaferin A also appears to protect normal cells from oxidative stress without inducing cytotoxicity .

In Vitro Studies

  • Breast Cancer : In studies involving MCF-7 and MDA-MB-231 cell lines, Withaferin A induced ROS production leading to apoptosis while dihydro-Withaferin A did not demonstrate similar effects .
  • Prostate Cancer : Withaferin A treatment resulted in significant inhibition of cell proliferation through cell cycle arrest mechanisms . In contrast, dihydro-Withaferin A showed protective effects against oxidative stress without significant cytotoxicity .

In Vivo Studies

  • Xenograft Models : In animal models of ovarian cancer, Withaferin A reduced tumor burden significantly when combined with conventional chemotherapeutics like doxorubicin . However, dihydro-Withaferin A did not exhibit similar anti-tumor efficacy but was well-tolerated at higher doses .

Comparative Data Table

Activity Withaferin A Dihydro-Withaferin A
CytotoxicityHighLow
Induction of ApoptosisYesNo
Cell Cycle ArrestYes (G2/M phase)No
Anti-Metastatic ActivityYesNo
Protective Against Oxidative StressNoYes

特性

IUPAC Name

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXCLNDPESBJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329178
Record name Withaferin A, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5589-41-3
Record name Withaferin A, dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Withaferin A, dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Withaferin A, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withaferin A, dihydro-
Reactant of Route 2
Withaferin A, dihydro-
Reactant of Route 3
Withaferin A, dihydro-
Reactant of Route 4
Withaferin A, dihydro-
Reactant of Route 5
Withaferin A, dihydro-
Reactant of Route 6
Withaferin A, dihydro-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。